1-Fenil-2-nitropropeno

Descripción general

Descripción

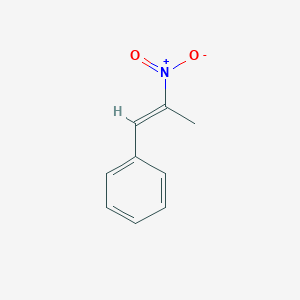

1-Fenil-2-nitropropeno, comúnmente conocido como fenil-2-nitropropeno, es un compuesto químico con la fórmula molecular C₉H₉NO₂. Es un sólido cristalino amarillo claro con un olor distintivo. Este compuesto es parte del grupo aromático de compuestos y se utiliza ampliamente en diversos campos, incluyendo la industria farmacéutica y la síntesis orgánica .

Aplicaciones Científicas De Investigación

Pharmaceutical Research and Synthesis

1-Phenyl-2-nitropropene is primarily utilized in pharmaceutical research, where it plays a crucial role as a precursor in the synthesis of various therapeutic agents. The compound's reactivity enables the formation of derivatives that exhibit diverse pharmacological properties.

Key Applications:

- Synthesis of Amphetamines: P2NP is a well-known precursor for the synthesis of amphetamines, including Adderall, which is used to treat Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. The reduction of P2NP leads to the formation of amphetamine through various catalytic methods, such as using lithium aluminum hydride or palladium catalysts .

- Development of Novel Therapeutics: Researchers exploit the compound's nitro group, which can be reduced to amines, facilitating the creation of new pharmacologically active compounds. This adaptability allows for the exploration of treatments for central nervous system disorders and other medical conditions .

Agrochemical Applications

In the agrochemical sector, 1-phenyl-2-nitropropene is employed in the production of insecticides and herbicides. The compound's ability to undergo specific chemical transformations makes it valuable for developing effective agrochemicals that enhance agricultural productivity by protecting crops from pests and weeds.

Key Applications:

- Insecticides and Herbicides: P2NP derivatives are synthesized to create environmentally sustainable pesticides that target specific agricultural challenges, contributing to improved crop yields .

Industrial Chemical Synthesis

The versatility of 1-phenyl-2-nitropropene extends to industrial applications, where it serves as an intermediate in the synthesis of fine chemicals, including dyes and fragrances. Its reactive nature allows for the formation of complex molecules required in various industrial processes.

Key Applications:

- Fine Chemical Production: P2NP is used to synthesize intermediates that are essential for producing specialty chemicals in industries such as cosmetics and textiles .

Forensic Chemistry

Due to its association with illicit drug synthesis, particularly in the production of psychotropic substances like methamphetamine, 1-phenyl-2-nitropropene has garnered attention in forensic chemistry. It is classified as a controlled substance in several jurisdictions, necessitating careful monitoring and regulation.

Key Applications:

- Controlled Substance Classification: Forensic studies focus on identifying and classifying P2NP in various mixtures, which aids law enforcement in addressing illegal drug manufacturing .

Case Studies

Mecanismo De Acción

El mecanismo de acción del 1-Fenil-2-nitropropeno implica su capacidad para actuar como aceptor de Michael, reaccionando con nucleófilos para formar nuevos enlaces carbono-nitrógeno . Esta reactividad se debe a la naturaleza rica en electrones del doble enlace, que se polariza por el grupo nitro adyacente que atrae electrones. Además, se puede reducir a anfetamina, que actúa sobre el sistema nervioso central aumentando la liberación de neurotransmisores como la dopamina y la norepinefrina .

Análisis Bioquímico

Biochemical Properties

1-Phenyl-2-nitropropene is a stable compound with both aromatic and alkyl substituents that can act as a Michael acceptor, making it useful in organic synthesis and medicinal chemistry . One of the significant properties of 1-phenyl-2-nitropropene is its ability to act as a Michael acceptor, which means it can react with various nucleophiles such as alcohols, amines, and thiols to form new carbon-nitrogen bonds .

Cellular Effects

The cellular effects of 1-Phenyl-2-nitropropene are still being studied. It has shown potential as an anti-tumor agent and bactericide, with greater activity against Gram-positive bacteria compared to Gram-negative bacteria .

Molecular Mechanism

The molecular mechanism of 1-Phenyl-2-nitropropene involves its reactivity due to the electron-rich nature of the double bond, which is polarized by the adjacent electron-withdrawing nitro group . This allows it to react with various nucleophiles to form new carbon-nitrogen bonds .

Temporal Effects in Laboratory Settings

1-Phenyl-2-nitropropene is a stable compound at room temperature and pressure, provided it is protected from oxygen . At higher temperatures, it is not very stable and degrades with time .

Dosage Effects in Animal Models

The median lethal dose (LD50) for oral exposure in rats is reported to be greater than 500 mg/kg, while in mice it is greater than 1176 mg/kg . These values indicate the dosage at which 50% of the tested animals would experience lethality .

Metabolic Pathways

It is known that it can be reduced to phenylacetone (P2P), a precursor in the synthesis of methamphetamine .

Métodos De Preparación

El 1-Fenil-2-nitropropeno se sintetiza típicamente a través de la reacción de Henry, que implica la condensación de benzaldehído con nitroetano en presencia de un catalizador básico como la n-butilamina . Las condiciones de reacción incluyen:

Reactivos: Benzaldehído y nitroetano

Catalizador: Catalizador básico como la n-butilamina

Purificación: Recristalización utilizando disolventes como hexano, metanol, etanol o isopropanol.

Los métodos de producción industrial pueden variar, pero generalmente siguen principios similares, asegurando una alta pureza y rendimiento del compuesto.

Análisis De Reacciones Químicas

El 1-Fenil-2-nitropropeno experimenta varios tipos de reacciones químicas, que incluyen:

Comparación Con Compuestos Similares

El 1-Fenil-2-nitropropeno se puede comparar con otros compuestos similares, tales como:

Fenilacetona: Un precursor en la síntesis de metanfetamina, que se puede formar mediante la hidrólisis del this compound.

Nitroestireno: Otro nitroalqueno con reactividad y aplicaciones similares en la síntesis orgánica.

La singularidad del this compound reside en su versatilidad reactiva y su papel como intermediario clave en la síntesis de diversos productos farmacéuticos y compuestos orgánicos.

Actividad Biológica

1-Phenyl-2-nitropropene (P2NP) is an organic compound with significant implications in medicinal chemistry and agriculture. Its biological activities, particularly its antibacterial, herbicidal, and potential anti-tumor effects, make it a compound of interest in various fields of research.

1-Phenyl-2-nitropropene is synthesized through the Henry reaction , which involves the condensation of benzaldehyde and nitroethane in the presence of a basic catalyst such as n-butylamine. This reaction yields a nitroalkene structure, which is crucial for its subsequent chemical reactivity and biological activity .

Chemical Structure:

- Formula: C₉H₉NO₂

- Molecular Weight: 163.15 g/mol

- Appearance: Light-yellow crystalline solid with a distinct odor.

Antibacterial Properties

1-Phenyl-2-nitropropene has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. In comparative studies, it exhibited greater efficacy against these bacteria than against Gram-negative strains. This suggests that P2NP could be developed into a novel antibacterial agent or used as an additive in existing formulations .

Table 1: Antibacterial Activity of 1-Phenyl-2-nitropropene

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Bacillus subtilis | Moderate |

| Escherichia coli | Low |

Herbicidal Properties

The compound also displays herbicidal properties, making it useful in agricultural applications for controlling unwanted plant growth. Its mechanism likely involves interference with plant metabolic processes, although specific pathways remain to be fully elucidated .

Anti-Tumor Potential

Recent studies have indicated that 1-phenyl-2-nitropropene may possess anti-tumor properties. Preliminary findings suggest that it could inhibit tumor cell proliferation, although further research is necessary to establish its efficacy and mechanism of action in cancer treatment .

Case Study: Synthesis and Reduction to Amphetamines

A significant body of research focuses on the conversion of 1-phenyl-2-nitropropene into amphetamines. A study utilizing gas chromatography-mass spectrometry (GC-MS) revealed that under various reaction conditions, P2NP could be efficiently reduced to produce amphetamine as the major product. This conversion highlights its importance as a precursor in the synthesis of psychoactive substances .

Table 2: Conversion Yields from 1-Phenyl-2-Nitropropene

| Reaction Conditions | Major Product | Yield (%) |

|---|---|---|

| Lithium aluminum hydride reduction | Amphetamine | 85 |

| Acidic hydrolysis followed by amination | 1-Phenyl-2-propanone | 75 |

Safety and Handling

Due to its potential toxicity and irritant properties, handling 1-phenyl-2-nitropropene requires caution. It is classified as harmful, necessitating appropriate safety measures during synthesis and application .

Propiedades

IUPAC Name |

[(E)-2-nitroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSVFWFSJDAYBM-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336391 | |

| Record name | [(1E)-2-Nitroprop-1-en-1-yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-60-2, 18315-84-9 | |

| Record name | 1-Phenyl-2-nitropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Nitropropenyl)benzene, (E) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018315849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-nitropropene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(1E)-2-Nitroprop-1-en-1-yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Nitropropenyl)-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-(2-Nitroprop-1-en-1-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-2-NITROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT17M2UOTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the isotopic analysis of 1-phenyl-2-nitropropene?

A: Isotopic analysis, particularly using δ(13)C and δ(2)H values, can be used to trace the origin of 1-phenyl-2-nitropropene. [] This is particularly relevant in forensic investigations, as the isotopic signature of the compound can be linked back to specific precursors and synthesis methods. For example, 1-phenyl-2-nitropropene synthesized from benzaldehyde with a distinctly positive δ(2)H value will retain this signature, differentiating it from those produced using alternative routes. []

Q2: How can High-Performance Liquid Chromatography (HPLC) be utilized in the analysis of 1-phenyl-2-nitropropene?

A: HPLC offers a rapid and sensitive method for both quantifying 1-phenyl-2-nitropropene and identifying related substances within a sample. [] This is achieved through separating the mixture components using a polystyrene-divinylbenzene (PS-DVB) column and detecting them with UV light at specific wavelengths. [] This method allows researchers to assess the purity of synthesized 1-phenyl-2-nitropropene and to monitor its stability in solutions like acetonitrile. []

Q3: Can you explain the stereochemistry involved in the reaction of N-alkylhydroxylamines with 1-phenyl-2-nitropropene?

A: N-Alkylhydroxylamines demonstrate a stereospecific cis addition to 1-phenyl-2-nitropropene. [] This means that both the N-alkylhydroxylamine and the nitro group end up on the same side of the newly formed carbon-carbon single bond. This selectivity suggests a concerted addition mechanism, contrasting with the lack of diastereoselectivity observed with O-alkylhydroxylamines. []

Q4: What spectroscopic techniques are valuable for studying 1-phenyl-2-nitropropene and what insights do they provide?

A: Multiple spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR, have been used to characterize 1-phenyl-2-nitropropene. [, ] These methods provide valuable information regarding the compound's vibrational frequencies, electronic transitions, and nuclear environments, respectively. When combined with quantum computational calculations, these spectroscopic data can be used to confirm the structure, identify functional groups, and understand the electronic properties of 1-phenyl-2-nitropropene. [, ]

Q5: How does 1-phenyl-2-nitropropene behave under reducing conditions with a low-valent ruthenium catalyst?

A: In the presence of a low-valent ruthenium catalyst, 1-phenyl-2-nitropropene undergoes simultaneous reduction of both the nitro group and the carbon-carbon double bond. [] This highlights the versatility of 1-phenyl-2-nitropropene as a starting material for synthesizing various nitrogen-containing compounds, showcasing its potential in organic synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.